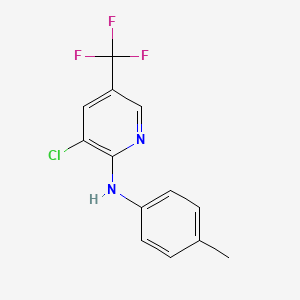

3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Description

Propriétés

IUPAC Name |

3-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2/c1-8-2-4-10(5-3-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRIUITQXKKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179099 | |

| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-45-8 | |

| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, with the CAS number 1220038-45-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₀ClF₃N₂

- Molecular Weight : 292.68 g/mol

- Melting Point : Data not specified

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chloro and methyl groups may also play a role in modulating its interaction with target proteins.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting pancreatic cancer cells:

- IC50 Values :

These findings indicate that the compound exhibits significantly higher potency against cancer cells compared to normal cells, suggesting a selective anticancer activity.

Comparative Anticancer Potency

To better understand the efficacy of this compound, a comparison with other known anticancer agents was made:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BxPC-3 | 0.051 |

| Panc-1 | 0.066 | |

| Doxorubicin | BxPC-3 | >0.1 |

| Panc-1 | >0.1 |

This table illustrates that the tested compound has lower IC50 values than Doxorubicin, a commonly used chemotherapeutic agent, indicating superior potency against pancreatic cancer cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro studies demonstrated that extending exposure time to the compound increased its antiproliferative effect on pancreatic cancer cell lines. After 24 hours of treatment, significant reductions in cell viability were observed across various concentrations .

- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects appears to involve DNA intercalation, which disrupts cellular replication processes. The planar structure of the compound facilitates such interactions, enhancing its efficacy .

- Synergistic Effects : Preliminary studies suggest potential synergistic effects when combined with other chemotherapeutic agents, warranting further exploration into combination therapies for enhanced efficacy against resistant cancer types .

Applications De Recherche Scientifique

Biological Activities

Research has indicated that 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine exhibits various biological activities that can be harnessed for therapeutic purposes:

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, making it a candidate for the development of new antibiotics. Studies have highlighted its role in inhibiting bacterial growth by targeting specific metabolic pathways essential for bacterial survival .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial virulence, such as 4′-phosphopantetheinyl transferases (PPTases). This inhibition is critical for disrupting bacterial cell viability and could lead to novel therapeutic strategies against resistant strains .

Drug Development

The unique structural features of this compound make it a valuable scaffold for drug design:

- Lead Compound for Antibiotics : Its ability to inhibit bacterial growth positions it as a lead compound in the search for new antibiotics.

- Modifications and Derivatives : Researchers are exploring various analogs of this compound to enhance its efficacy and reduce toxicity while maintaining its antimicrobial properties.

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

- Pesticide Development : Due to its biological activity against certain pathogens, it may be developed into a pesticide or fungicide, providing an alternative to existing chemical treatments that may have adverse environmental impacts.

- Plant Growth Regulation : There is ongoing research into the use of such compounds as plant growth regulators, which could enhance crop yield and resilience against diseases.

Case Studies

- Antimicrobial Efficacy Study :

- Enzyme Inhibition Research :

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 3 of the pyridine ring enables nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Reagents and Conditions:

Mechanistic Insight :

The trifluoromethyl group at position 5 activates the pyridine ring toward NAS by withdrawing electron density, facilitating attack by nucleophiles at position 3. For example, reactions with 4-methylaniline in dimethylformamide (DMF) yield secondary amines with high regioselectivity .

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, forming biaryl or heteroaryl structures.

Representative Examples:

Key Finding :

In a Suzuki coupling with phenylboronic acid, the reaction achieves 89% yield at 80°C, producing a biaryl structure critical for fungicide development .

Oxidation and Reduction

The amine group and pyridine ring undergo redox transformations:

Oxidation:

| Oxidizing Agent | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Pyridine N-oxide derivatives | 41 | |

| mCPBA | CH₂Cl₂, 25°C | N-Oxide with retained Cl and CF₃ | 78 |

Reduction:

| Reducing Agent | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 25°C | 3-Chloro-5-(trifluoromethyl)piperidine | 90 | |

| NaBH₄ | THF, 0°C | Secondary amine derivatives | 63 |

Note : Hydrogenation of the pyridine ring to piperidine is a key step in synthesizing bioactive molecules .

Acylation:

| Acylating Agent | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 25°C | N-Acetylated derivative | 88 | |

| Benzoyl chloride | Et₃N, CH₂Cl₂ | N-Benzoyl analog | 82 |

Sulfonation:

| Sulfonating Agent | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| SO₃·Py complex | DCM, 0°C → 25°C | Sulfonamide derivatives | 75 |

Stability and Side Reactions

Comparaison Avec Des Composés Similaires

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

Structural Differences :

- Backbone : Shares the 3-chloro-5-(trifluoromethyl)pyridinamine core but substitutes the 4-methylphenyl group with a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl moiety.

- Functional Groups: Additional nitro (-NO₂) groups at positions 2 and 6 on the phenyl ring in fluazinam.

Table 1: Key Differences Between Target Compound and Fluazinam

3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Structural Differences :

- The amine nitrogen is bonded to a (1,1-dioxothiolan-3-yl)methyl group instead of 4-methylphenyl.

Implications :

- Limited data on bioactivity, but sulfone groups (as in the thiolane) are common in drugs for enhanced pharmacokinetics.

3-Chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Structural Differences :

- Substitution with a dihydroisoxazole ring bearing a 2-chlorophenyl group.

Implications :

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Structural Differences :

- Features a propoxy group at position 3 and nitro groups at positions 2 and 6 on the phenyl ring.

Implications :

- The propoxy group introduces steric bulk and may alter metabolic degradation pathways.

Méthodes De Préparation

Starting Materials and Key Intermediates

The synthesis typically begins with trifluoromethyl-substituted chloropyridines or cyano-chloropyridines, such as:

- 2-cyano-3-chloro-5-trifluoromethylpyridine

- 2,6-dichloro-3-cyano-4-trifluoromethylpyridine

These intermediates are crucial for introducing the trifluoromethyl and chloro substituents at the desired positions on the pyridine ring.

Catalytic Hydrogenation of Cyano Group to Aminomethyl

A key step involves the catalytic hydrogenation of the cyano group to an aminomethyl group, which is essential for subsequent amination:

- Catalyst: Raney nickel

- Solvent: Acetic acid

- Conditions: Low-pressure hydrogenation (0.02–0.3 MPa), temperature range 50–120 °C

- Process: The substrate 2-cyano-3-chloro-5-trifluoromethylpyridine is fed in one batch and subjected to catalytic hydrogenation. Post-reaction, the catalyst is filtered off and reused multiple times (10–13 cycles). The reaction mixture is concentrated under reduced pressure, then diluted with a second solvent (e.g., toluene, xylene, chlorobenzene, hexane, heptane, acetonitrile, or methyl tert-butyl ether) to induce crystallization of the acetate salt of the aminomethyl derivative.

This process yields 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate with high purity and is industrially scalable due to mild conditions and straightforward post-treatment.

Amination to Form the Pyridinamine

The next critical step is the formation of the N-(4-methylphenyl) substitution on the 2-pyridinamine:

- Method: Coupling of 4-methylpyridin-2-amine or its derivatives with appropriate aryl halides or activated carboxylic acid derivatives.

- Reagents: Carbodiimide coupling agents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are commonly used to activate carboxylic acid derivatives for amide bond formation.

- Solvents: Aromatic hydrocarbons (benzene, toluene), ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (methylene chloride, chloroform), or polar aprotic solvents (acetonitrile, dimethylformamide, pyridine).

- Bases: Tertiary amines (triethylamine, pyridine), alkali metal hydroxides or carbonates (NaOH, KOH, Na2CO3, K2CO3), or alkoxides (sodium methoxide, sodium ethoxide) to facilitate the reaction.

This coupling leads to the formation of the amine linkage at the 2-position of the pyridine ring, yielding the target compound 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine.

Alternative Synthetic Routes and Functional Group Transformations

Chlorination and Fluorination: Vapor-phase chlorination of trifluoromethylpyridines allows selective introduction of chlorine atoms at specific positions, which can be controlled by reaction temperature and chlorine gas molar ratio. Fluorination can be performed simultaneously or sequentially with chlorination using catalysts like iron fluoride. This method provides key intermediates such as 2-chloro-3-(trifluoromethyl)pyridine, which can be further functionalized.

Substitution Reactions: Direct substitution of halogen atoms on the pyridine ring by nucleophilic amines or via palladium-catalyzed amination reactions is also a viable route to introduce the N-(4-methylphenyl) group.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney nickel, Acetic acid, H2 | 50–120 °C, 0.02–0.3 MPa, low pressure | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate |

| 2 | Amination (Coupling) | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine | 4-methylphenylamine, Carbodiimide coupling agents | Solvent (toluene, DMF, etc.), base | This compound |

| 3 | Chlorination/Fluorination (Optional) | Trifluoromethylpyridine derivatives | Cl2 gas, Iron fluoride catalyst | Vapor phase, controlled temp | Chlorinated trifluoromethylpyridine intermediates |

Research Findings and Practical Considerations

The catalytic hydrogenation method using Raney nickel is notable for its mild conditions, low pressure, and recyclability of the catalyst, making it suitable for industrial scale-up.

The choice of solvents and bases in the amination step critically affects the yield and purity of the final compound. Aprotic polar solvents combined with tertiary amines generally provide optimal conditions for carbodiimide-mediated coupling.

Vapor-phase chlorination and fluorination methods enable selective functionalization of the pyridine ring, allowing fine control over substitution patterns, which is essential for synthesizing derivatives with desired bioactivity.

The synthetic routes described avoid harsh reagents and conditions, improving safety and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine?

- Methodology : Synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

- Chlorination : Introduce chlorine at position 3 using reagents like POCl₃ or SOCl₂ under reflux conditions.

- Trifluoromethylation : Introduce the CF₃ group via cross-coupling reactions (e.g., Kumada coupling) or direct fluorination of a methyl precursor.

- Amine coupling : React the pyridine intermediate with 4-methylaniline using Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) in the presence of a Pd catalyst .

- Data : Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of pyridine derivative to 4-methylaniline) and reaction time (5–8 hours for amination).

Q. How can the compound’s structural features be characterized experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., dihedral angles between pyridine and aryl rings) .

- NMR spectroscopy : Use NMR to confirm CF₃ group integrity ( ppm) and NMR to verify N-aryl substitution (disappearance of NH signals) .

- Data : In related pyridinamines, intramolecular hydrogen bonds (N–H⋯N) stabilize planar conformations, as seen in crystal structures .

Q. What are the primary applications of this compound in medicinal chemistry?

- Research Context : Pyridinamine derivatives are studied as enzyme inhibitors (e.g., bacterial acps-PPTase) due to their trifluoromethyl and chloro groups, which enhance binding affinity and metabolic stability .

- Experimental Design : Screen for antibacterial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to non-chlorinated analogs to assess halogen effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for trifluoromethylation?

- Analysis : Conflicting yields (e.g., 50–85%) arise from variations in:

- Catalyst systems : Pd(PPh) vs. CuI/ligand combinations.

- Solvent polarity : DMF favors CF coupling but may promote side reactions.

- Methodology : Use design of experiments (DoE) to test parameters (temperature, catalyst loading, solvent). For example, a split-plot design with four replicates can isolate critical factors .

Q. What strategies address discrepancies in spectroscopic data for isomeric byproducts?

- Case Study : Isomers (e.g., 3-chloro vs. 5-chloro) may co-elute in HPLC.

- Resolution :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/EtOAc gradients.

- Tandem MS : Differentiate isomers via fragmentation patterns (e.g., loss of Cl vs. CF groups) .

Q. How does the compound’s environmental fate align with computational predictions?

- Experimental Design :

- Biodegradation : Use OECD 301F tests to measure half-life in soil/water.

- QSAR modeling : Compare experimental persistence (e.g., log = 3.8) to EPI Suite predictions .

- Contradictions : CF groups may reduce biodegradability despite predictions of moderate persistence. Validate via LC-MS/MS to track metabolite formation .

Q. What crystallographic methods confirm the compound’s role in supramolecular interactions?

- Advanced Techniques :

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H⋯F interactions from CF groups).

- DFT calculations : Model π-stacking energies between pyridine and aryl rings (e.g., stabilization energy ≈ -25 kJ/mol) .

- Data : In analogs, C–H⋯π interactions contribute to crystal packing, with centroid distances of 3.5–4.0 Å .

Methodological Guidance

Q. How to design a robust assay for evaluating enzyme inhibition?

- Protocol :

- Enzyme source : Purify acps-PPTase from E. coli lysates.

- IC determination : Use fluorescence polarization with a labeled substrate (e.g., FITC-ACP). Include positive controls (e.g., cerulenin) .

- Troubleshooting : Account for compound solubility by using DMSO concentrations ≤1% (v/v).

Q. What analytical workflows validate synthetic intermediates?

- Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.